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molecular formula C20H19ClF3N3O B1228710 2,3-Dihydro-2,2-dimethyl-5-phenyl-8-(trifluoromethyl)-1H-pyrimido(1,2-a)quinoxaline 6-oxide, monohydrochloride CAS No. 114370-67-1

2,3-Dihydro-2,2-dimethyl-5-phenyl-8-(trifluoromethyl)-1H-pyrimido(1,2-a)quinoxaline 6-oxide, monohydrochloride

Cat. No. B1228710
M. Wt: 409.8 g/mol
InChI Key: MFLKIPORVXKXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04758565

Procedure details

2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide (70 g) was suspended in ethanol (500 ml) and cooled in an ice-bath. Gaseous hydrogen chloride was passed through the suspension until all solid had dissolved. The solvent was then removed in vacuo and the resulting solid recrystallized from hot ethyl acetate to yield 57.87 g of 2,3-dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[ 1,2-a]quinoxaline 6-oxide hydrochloride as a bright yellow crystalline solid, m.p. 234° C., (Found: C, 58.43, H, 4.68, N, 10.15%; C20H19ClF3N3O requires C, 58.61, H, 4.67, N, 10.25%) and represented by the structural formula: ##STR15##
Name
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:25])([F:24])[F:23])=[CH:9][CH:8]=3.[ClH:28]>C(O)C>[ClH:28].[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:24])([F:25])[F:23])=[CH:9][CH:8]=3 |f:3.4|

Inputs

Step One
Name
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide
Quantity
70 g
Type
reactant
Smiles
CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid recrystallized from hot ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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